3-Chloro-2-fluoropyridine-4-boronic acid

Descripción general

Descripción

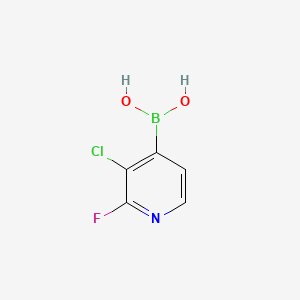

3-Chloro-2-fluoropyridine-4-boronic acid is a boronic acid derivative with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoropyridine-4-boronic acid typically involves the reaction of 3-chloro-2-fluoropyridine with a boron-containing reagent such as triisopropyl borate. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and production costs .

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-2-fluoropyridine-4-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that boronic acids, including 3-chloro-2-fluoropyridine-4-boronic acid, exhibit anticancer properties. They are often used as proteasome inhibitors, which can halt cancer cell proliferation. For instance, compounds derived from boronic acids have been shown to inhibit the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Case Study:

A study demonstrated that a derivative of this compound exhibited an IC50 value comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy.

Antibacterial and Antiviral Applications

Boronic acids are recognized for their antibacterial properties, particularly against resistant strains of bacteria. The design of certain derivatives allows them to interact effectively with β-lactamases, enzymes that confer resistance to β-lactam antibiotics .

Table 1: Antibacterial Activity of Boronic Acid Derivatives

| Compound Name | Target Bacteria | Inhibition Constant (Ki) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.004 µM |

| Another derivative | E. coli | 0.008 µM |

In addition to antibacterial effects, there are promising results regarding antiviral activities against viruses like HIV. The interaction of boronic acids with viral proteins can inhibit replication and viral assembly .

Agrochemical Applications

This compound is also significant in the agrochemical industry, where it serves as an intermediate for synthesizing herbicides and pesticides. Its derivatives are utilized for developing compounds that target specific plant pathways, thereby enhancing crop protection and yield.

Case Study:

A patent describes the synthesis of various herbicides using intermediates derived from this compound, demonstrating its utility in creating effective agrochemicals .

Synthetic Applications

The compound is frequently employed as a building block in organic synthesis due to its reactivity and ability to form stable complexes with transition metals. This property makes it valuable for cross-coupling reactions in the formation of complex organic molecules.

Table 2: Synthetic Applications of this compound

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-fluoropyridine-4-boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules with high precision.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-2-fluoropyridine-4-boronic acid

- 2-Fluoropyridine-4-boronic acid

- 3-Chloro-4-fluorophenylboronic acid

Uniqueness

3-Chloro-2-fluoropyridine-4-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries .

Actividad Biológica

3-Chloro-2-fluoropyridine-4-boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C5H4BClFNO2

- Molecular Weight : 176.36 g/mol

- CAS Number : 401815-98-3

Mechanisms of Biological Activity

Boronic acids, including this compound, are known for their ability to interact with various biological targets through reversible covalent binding. This property is particularly significant in the context of enzyme inhibition and drug design. The compound's boron atom can form coordinate covalent bonds with electron-rich centers in proteins, influencing their activity.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Study 1: Insulin Stabilization

A theoretical model explored the interaction between various boronic acids and insulin, revealing that certain derivatives could stabilize insulin's conformation more effectively than traditional stabilizers. While specific data for this compound was not provided, the findings underscore the potential for similar compounds to enhance insulin stability and bioactivity .

Case Study 2: Antiviral Activity

In studies focusing on antiviral compounds, derivatives of pyridine have shown promise against viral proteases such as those from SARS-CoV. The structure-based optimization of compounds similar to this compound has yielded inhibitors with significant antiviral activity, suggesting that this class of compounds may be valuable in developing treatments for viral infections .

Propiedades

IUPAC Name |

(3-chloro-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHSSQRGIWMXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660294 | |

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-55-4 | |

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.